(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
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Description
(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a synthetic compound that belongs to the class of cyclopropylamines. It has been the subject of extensive research due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Spiroaziridination of Cycloalkylidene Esters under High Pressure
The reaction between primary amines and bromo-substituted cycloalkylidene acetates in alcohol under high pressure yields spiroaziridines, highlighting a method for synthesizing nitrogen-containing rings. This process shows the versatility of bromo-substituted compounds in facilitating ring formation and functional group transformation, which is crucial for developing pharmacologically active molecules (Rulev & Maddaluno, 2001).
Antimicrobial and Cytotoxic Activity of Novel Azetidine-2-one Derivatives
A study on the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrates the potential biological activities of bromo-substituted compounds. These compounds, prepared through cycloaddition reactions involving bromine agents, displayed significant antibacterial and cytotoxic properties, indicating their potential as templates for drug development (Noolvi et al., 2014).
Synthesis and Carbonic Anhydrase Isoenzymes Inhibitory Effects
Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties were investigated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds showed excellent inhibitory effects, suggesting their utility in designing inhibitors for therapeutic applications (Boztaş et al., 2015).
Base-promoted Intramolecular Cyclization of Bromoacetylenic Alcohol Derivatives
This research highlights the chemical reactivity of bromo-substituted cyclopropyl compounds in cyclization reactions, a foundational method in organic synthesis for constructing cyclic structures. Such reactions are essential for synthesizing complex molecules with potential application in drug discovery and material science (Grandjean, Pale, & Chuche, 1992).
Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates
The study describes a method for synthesizing 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates, highlighting the chemical versatility of bromo-substituted cyclopropyl compounds in creating dipeptide mimics. These compounds serve as templates for developing novel therapeutic agents with improved biological activity and stability (Limbach et al., 2009).
Properties
IUPAC Name |
(1R,1aS,6aS)-4-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H/t8-,9+,10+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJUJFJDCVGJRT-HHDYSPPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=C1C=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]2N)C3=C1C=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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